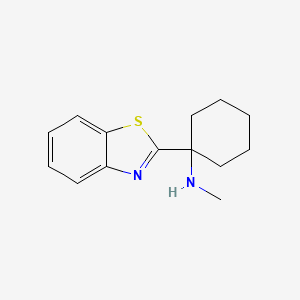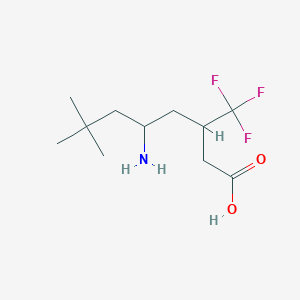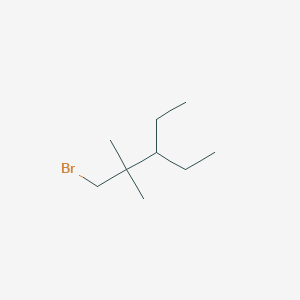![molecular formula C11H23NO B15260403 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cycloheptyl ring, an aminomethyl group, and a propan-2-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through various cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cycloheptyl derivative.
Addition of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group through a reaction with an appropriate alcohol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis of Precursors: Large-scale production of cycloheptyl and aminomethyl precursors.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to maximize yield.
Purification and Quality Control: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenated compounds, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Amino derivatives, halogenated compounds.
Scientific Research Applications
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]propan-2-ol: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
2-[1-(Aminomethyl)cyclooctyl]propan-2-ol: Similar structure but with a cyclooctyl ring.
2-[1-(Aminomethyl)cyclopentyl]propan-2-ol: Similar structure but with a cyclopentyl ring
Uniqueness
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cycloheptyl]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,13)11(9-12)7-5-3-4-6-8-11/h13H,3-9,12H2,1-2H3 |
InChI Key |
JXXGOEQKRNXJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate](/img/structure/B15260348.png)





![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)

![(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260383.png)


![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
